molecular formula C7H15NO2 B1589284 N-Methoxy-N-methylpivalamide CAS No. 64214-60-4

N-Methoxy-N-methylpivalamide

Cat. No.: B1589284
CAS No.: 64214-60-4
M. Wt: 145.2 g/mol
InChI Key: KUDRBYBWCRNGBJ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpivalamide is a specialized Weinreb amide that serves as a versatile building block in synthetic organic chemistry. As a member of the Weinreb amide class, its primary research application is in the controlled synthesis of ketones from various nucleophiles. The unique structure of this compound, featuring the N-methoxy-N-methyl group, allows for reliable reactions with organometallic reagents such as Grignard reagents or organolithiums, yielding ketones without over-addition to form tertiary alcohols. This controlled reactivity makes it an invaluable intermediate for constructing complex molecular architectures found in pharmaceuticals and fine chemicals. The pivaloyl group in its structure contributes significant steric hindrance, which can influence the compound's reactivity and selectivity in synthetic pathways. This characteristic is particularly valuable in medicinal chemistry research for developing compounds with targeted biological activity. In laboratory settings, researchers utilize this compound as a key synthetic intermediate for introducing specific functional groups into larger molecules and for preparing specialized reagents. The compound is offered For Research Use Only (RUO) and is strictly prohibited for diagnostic, therapeutic, personal, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N,2,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)6(9)8(4)10-5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDRBYBWCRNGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466042
Record name N-METHOXY-N-METHYLPIVALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64214-60-4
Record name N-METHOXY-N-METHYLPIVALAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methoxy N Methylpivalamide

Direct Amidations and Coupling Strategies

The formation of N-Methoxy-N-methylpivalamide is fundamentally an acylation reaction. Direct amidation strategies involve reacting N,O-dimethylhydroxylamine or its hydrochloride salt with a suitable pivalic acid derivative. wisc.eduorgsyn.org These methods are often facilitated by coupling agents that activate the carboxylic acid or by using more reactive derivatives like acid chlorides and anhydrides. orgsyn.orgresearchgate.net The stability of the resulting N-methoxy-N-methylamide group, which is attributed to a stable metal-chelated intermediate formed during nucleophilic attack, makes its synthesis a practical endeavor. wisc.edu

The most common route to this compound is the acylation of N,O-dimethylhydroxylamine. wisc.edu This can be accomplished using several pivaloyl-containing starting materials, each with its own set of reaction conditions and advantages.

The direct conversion of carboxylic acids to Weinreb amides is a highly efficient method. researchgate.net For the synthesis of this compound, this involves coupling pivalic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the hydroxylamine (B1172632) derivative. Various coupling agents and methodologies have been developed to achieve this conversion under mild conditions, often in a one-pot procedure. researchgate.net For instance, reagents like 2-chloro-1-methylpyridinium (B1202621) iodide or a combination of trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP) can be employed to generate the activated species in situ, which then reacts with N,O-dimethylhydroxylamine to furnish the desired amide in high yields. researchgate.net

The use of pivaloyl chloride, an acid chloride, is a prevalent and straightforward method for preparing this compound. wisc.edu The reaction involves the dropwise addition of pivaloyl chloride to a solution containing N,O-dimethylhydroxylamine, often used as its hydrochloride salt, in the presence of a base like triethylamine (B128534) or pyridine. figshare.comorgsyn.org The base neutralizes the hydrochloric acid generated during the reaction. The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. figshare.com This method is often preferred over others, such as using pivalic anhydride (B1165640), because it results in a cleaner product and avoids the difficult removal of unreacted starting material. orgsyn.org

Detailed research findings show this method being used effectively. For example, this compound was prepared from pivaloyl chloride and N,O-dimethylhydroxylamine in a solvent mixture of CH₂Cl₂/MeOH to accommodate the poor solubility of the amine, yielding the product as a colorless oil. figshare.com Another study reported a 36% yield of the product as a yellow oil. amazonaws.com

Table 1: Synthesis of this compound from Pivaloyl Chloride

ReactantsBaseSolventYieldReference
Pivaloyl chloride, N,O-DimethylhydroxylamineTriethylamineCH₂Cl₂/MeOH (9:1)50% figshare.com
Pivaloyl chloride, N,O-DimethylhydroxylamineNot SpecifiedNot Specified36% amazonaws.com
Pivaloyl chloride, N-Boc hydroxylamineTriethylamineDichloromethane96% (for intermediate) orgsyn.org

N-methoxy-N-methylamides can also be synthesized from esters and lactones. wisc.eduresearchgate.net This transformation generally involves the reaction of a pivalic acid ester with N,O-dimethylhydroxylamine. The reactivity of esters is lower than that of acid chlorides or anhydrides, so this method may require more forcing conditions or specific catalysts. While a general strategy, specific documented examples for the direct conversion of simple pivalic esters to this compound are less common in readily available literature compared to the acid chloride route. However, the principle remains a valid synthetic pathway within the broader context of Weinreb amide synthesis. researchgate.net

Pivalic anhydride is another acylating agent that can be used for the synthesis of this compound. The reaction mechanism is similar to that of acid chlorides, where the anhydride reacts with N,O-dimethylhydroxylamine. However, protocols that initially used pivalic anhydride have sometimes been replaced by methods using pivaloyl chloride. orgsyn.org This is because the removal of unreacted pivalic anhydride, which has a high boiling point (193 °C), can be difficult, especially on a larger scale, leading to challenges in product purification. orgsyn.org Despite this, pivalic anhydride remains an effective reagent for the direct amidation of carboxylic acids under mild conditions, with the advantage that the only by-product is the easily removable and non-toxic pivalic acid. rsc.org

Coupling agents are essential for activating carboxylic acids to facilitate amide bond formation, particularly when starting from pivalic acid. researchgate.net A variety of such reagents are available. For instance, N,N'-Carbonyldiimidazole (CDI) is an effective coupling agent. orgsyn.org The process involves treating the Nα-protected amino or peptide acid with CDI, followed by the addition of N,O-dimethylhydroxylamine hydrochloride salt to yield the desired Weinreb amide. orgsyn.org

Other successful coupling systems include the use of 2-chloro-1-methylpyridinium iodide or a combination of trichloroacetonitrile and triphenylphosphine. researchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which readily undergoes nucleophilic attack by N,O-dimethylhydroxylamine to form the target amide, often without racemization for chiral substrates and in high yields. researchgate.net

Table 2: Common Coupling Agents for Weinreb Amide Synthesis from Carboxylic Acids

Coupling Agent/SystemDescriptionReference
N,N'-Carbonyldiimidazole (CDI)Used to activate carboxylic acids for reaction with N,O-dimethylhydroxylamine hydrochloride. orgsyn.org
2-Chloro-1-methylpyridinium iodideEnables the conversion of carboxylic acids to Weinreb amides without racemization. researchgate.net
Trichloroacetonitrile (TCA) and Triphenylphosphine (TPP)A one-pot method where the carboxylic acid chloride is presumed to be generated in situ. researchgate.net

Utilizing Coupling Agents and Reagents

Triazine Derivatives

The use of triazine derivatives in the synthesis of amides offers a robust platform for creating N-methoxy-N-methylamides. While specific examples detailing the direct synthesis of this compound using triazine derivatives as the primary coupling agent are not extensively documented in the provided search results, the general utility of triazines in forming amide bonds is well-established. For instance, microwave-assisted methods using 1,3,5-triazine (B166579) derivatives in solvents like ethanol (B145695) or DMF have proven effective for synthesizing various amides with high yields. mdpi.com These reactions often utilize a catalyst, such as hydrochloric acid or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), to facilitate the reaction. mdpi.com The general principle involves the activation of a carboxylic acid by the triazine derivative, followed by nucleophilic attack by the amine.

Carbonyldiimidazole (CDI)

Carbonyldiimidazole (CDI) is a widely used coupling reagent for the synthesis of amides from carboxylic acids and amines. wikipedia.org The process involves the activation of a carboxylic acid with CDI to form an acylimidazolide intermediate. This intermediate then reacts with an amine, in this case, N,O-dimethylhydroxylamine, to yield the desired N-methoxy-N-methylamide. This method is particularly effective for the synthesis of Nα-protected amino/peptide Weinreb amides. researchgate.net The reaction of N,O-dimethylhydroxylamine hydrochloride with CDI in the presence of a base like sodium bicarbonate can produce N-methoxy-N-methyl-1H-imidazole-1-carboxamide, a key intermediate. orgsyn.orgscispace.com

A typical procedure involves treating the carboxylic acid with CDI, followed by the addition of N,O-dimethylhydroxylamine hydrochloride. researchgate.net The reactions are generally performed under mild conditions and often result in high yields of the desired product.

ReagentsConditionsYieldReference
N,O-dimethylhydroxylamine hydrochloride, CDI, NaHCO3, ice0 °C, 1 h92-94% orgsyn.orgscispace.com
Carboxylic acids, CDI, N,O-dimethylhydroxylamine hydrochloride-High researchgate.net
Methanesulfonyl Chloride

A convenient and efficient method for converting sterically hindered carboxylic acids, such as pivalic acid, into N-methoxy-N-methylamides involves the use of methanesulfonyl chloride. organic-chemistry.orgnih.gov This one-pot procedure utilizes methanesulfonyl chloride to activate the carboxylic acid, forming a mixed anhydride. This activated intermediate then readily reacts with N-methoxy-N-methylamine in the presence of a base like triethylamine to afford the corresponding Weinreb amide. organic-chemistry.orgnih.gov

The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) at 0°C. organic-chemistry.org This method is advantageous as it provides good yields, ranging from 59% to 88%, and the primary byproduct, N-methoxy-N-methylmethanesulfonamide, can be easily removed under vacuum. organic-chemistry.orgnih.gov

ReactantsReagentsSolventTemperatureYieldReference
Sterically hindered carboxylic acids, N-methoxy-N-methylamineMethanesulfonyl chloride, TriethylamineTHF0°C59-88% organic-chemistry.orgnih.gov
Diboronic Acid Anhydride (DBAA) Catalysis

Diboronic acid anhydride (DBAA) has emerged as an effective catalyst for the dehydrative condensation of carboxylic acids with amines. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of primary amides using aqueous ammonia (B1221849) and N-methyl secondary amides using aqueous methylamine. rsc.orgrsc.org While a direct application for this compound synthesis is not explicitly detailed, the principle of DBAA catalysis suggests its potential applicability. The reaction proceeds through the activation of the carboxylic acid by the diboronic acid anhydride, facilitating the subsequent amidation.

Catalytic Approaches to this compound Synthesis

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation represents a powerful tool for the synthesis of amides from aryl halides. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov To avoid the use of toxic carbon monoxide gas, various CO surrogates have been developed. chemistryviews.org

One notable advancement is the carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides as the amide source. organic-chemistry.org This method employs a catalytic system of palladium acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like Xantphos. The reaction is applicable to a wide range of aryl halides and formamides, providing good to excellent yields of the corresponding amides. organic-chemistry.org

Another approach utilizes carbodiimides and formic acid as a source of CO in situ, catalyzed by palladium(II) acetate with an imidazole (B134444) ligand. chemistryviews.org These methods offer safer and more efficient alternatives for the synthesis of various amides, and could conceptually be adapted for the synthesis of N-methoxy-N-methylamides.

Catalyst SystemCO SourceSubstratesKey FeaturesReference
Pd(OAc)₂, XantphosN-substituted formamidesAryl iodides, Aryl bromidesCarbon-monoxide-free, good to excellent yields organic-chemistry.org
Pd(OAc)₂, Imidazole ligandFormic acid, CarbodiimidesAryl halidesIn situ CO generation chemistryviews.org

Titanium-Promoted Couplings

The synthesis of N-methoxy-N-methylamides, including this compound, can be achieved through reactions with titanium reagents. One notable method involves the reaction of N-monosubstituted amides with tetrakis(dimethylamino)titanium. dss.go.th This process leads to the formation of the corresponding N-methoxy-N-methylamides. dss.go.th The reaction is believed to proceed through an exchange of the amide's proton with the dimethylamino group on the titanium complex, followed by subsequent transformations that yield the final product.

Research has shown that this method is applicable to a variety of N-monosubstituted amides, providing a pathway to N-methoxy-N-methylamides with different structural features. dss.go.th The physical properties of the products obtained through this titanium-promoted approach have been characterized, confirming the viability of this synthetic route. dss.go.th

Nickel-Catalyzed Approaches

Nickel-catalyzed reactions represent a significant avenue for the synthesis of various organic compounds, including derivatives that can be related to this compound. While direct synthesis of this compound via nickel catalysis is not extensively documented in the provided results, related nickel-catalyzed C-N and C-P bond formations are well-established. rsc.orgmdpi.com For instance, nickel-catalyzed cross-coupling reactions are employed for the synthesis of N-arylhydrazones and organophosphorus compounds. rsc.orgmdpi.com

A notable application of nickel catalysis is in the enantioconvergent cross-coupling of racemic α-haloglycine derivatives with organozinc reagents. caltech.edu This method, utilizing a chiral nickel/pybox catalyst, allows for the asymmetric synthesis of protected α-amino acids. caltech.edu This highlights the potential of nickel catalysis in creating chiral centers, a concept applicable to the synthesis of complex derivatives of this compound.

Furthermore, nickel-catalyzed α-arylation of α-cyanoacetates has been developed, providing a route to α-aryl-α-cyanoacetates which are precursors to valuable β-amino acids. xmu.edu.cn These examples underscore the versatility of nickel catalysis in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective and asymmetric synthetic methods is crucial for producing enantiomerically pure compounds, which is of high importance in various fields of chemistry. For derivatives of this compound, which are often chiral, controlling the stereochemistry during synthesis is a key challenge.

Functionalized N-Methoxy-N-methylamides (e.g., α-hydroxy-β-amino acid derived)

N-methoxy-N-methylamides derived from α-hydroxy-β-amino acids like serine and threonine are valuable chiral building blocks. thieme-connect.com A direct and efficient synthesis of these derivatives has been achieved through a diboronic acid anhydride-catalyzed hydroxy-directed amidation. thieme-connect.com This method represents the first successful catalytic dehydrative amidation for producing serine- or threonine-derived Weinreb amides. thieme-connect.com The reaction proceeds with high yields and minimal racemization for various N-protected serine derivatives. thieme-connect.com

N-Protected Serine DerivativeCatalyst Loading (mol%)Yield (%)
N-Cbz-serine (2b)2.095
N-Fmoc-serine (2c)2.092
N-Boc-serine5.0High

Table 1: Catalytic synthesis of α-hydroxy-α-amino acid derived Weinreb amides. thieme-connect.com

Another efficient method for preparing Nα-protected amino/peptide Weinreb amides involves the use of N,N'-carbonyldiimidazole (CDI). semanticscholar.org In this one-pot procedure, the Nα-protected amino acid is activated with CDI and then coupled with N,O-dimethylhydroxylamine hydrochloride to give the desired N-methoxy-N-methylamide in good yields. semanticscholar.org This protocol has been successfully applied to a range of Fmoc, Cbz, and Boc protected amino acids. semanticscholar.org

Enantioselective Strategies and Chirality Control

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Various strategies have been developed to control chirality in the synthesis of N-methoxy-N-methylamide derivatives.

One approach involves the use of chiral auxiliaries. N-acyl derivatives of chiral auxiliaries can be converted to enantiopure aldehydes and ketones in a single step by reacting them with a hydride reducing agent or an organometallic reagent, respectively. rsc.org

Ruthenium-catalyzed asymmetric hydrogenation of α-keto Weinreb amides provides a route to chiral α-hydroxy Weinreb amides. sciengine.com For example, the hydrogenation of N-methoxy-N-methyl-2-oxo-2-phenylacetamide using a Ru-SunPhos catalyst system yields the corresponding (S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide with high enantiomeric excess (ee). sciengine.com

SubstrateCatalystH2 Pressure (atm)Temperature (°C)ee (%)
N-methoxy-N-methyl-2-oxo-2-phenylacetamide[Ru(benzene)Cl2]2 / (S)-SunPhos105023.7

Table 2: Asymmetric hydrogenation of an α-keto Weinreb amide. sciengine.com

Furthermore, nickel-catalyzed enantioconvergent cross-coupling reactions have emerged as a powerful tool for establishing chirality. The coupling of racemic α-haloglycine derivatives with various organozinc reagents, catalyzed by a chiral nickel/pybox complex, affords a wide array of protected α-amino acids with high enantioselectivity. caltech.edu This method demonstrates the potential for creating chiral centers adjacent to the amide functionality.

Emerging Synthetic Methods and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign. These "green chemistry" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. opcw.org

The use of catalysis is another cornerstone of green chemistry. Catalytic reactions are often more atom-economical and can proceed under milder conditions than stoichiometric reactions. The diboronic acid anhydride-catalyzed synthesis of α-hydroxy-β-amino acid derived Weinreb amides is an example of a catalytic method that avoids the use of stoichiometric coupling reagents, leading to easier workup and better atom economy. thieme-connect.com

Microwave-assisted synthesis is another green technique that can accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times. rasayanjournal.co.inencyclopedia.pub While specific examples for this compound are not detailed in the provided search results, the general applicability of microwave irradiation to organic synthesis suggests its potential for the preparation of this compound and its derivatives. rasayanjournal.co.inencyclopedia.pub The use of solvent-free conditions or environmentally friendly solvents like water or supercritical carbon dioxide are also key considerations in green chemistry. opcw.org

The development of flow chemistry techniques also offers a greener and more efficient alternative to traditional batch processing. uni-muenchen.de Continuous flow methods can offer better control over reaction parameters, improved safety, and easier scalability, all of which are important aspects of sustainable chemical manufacturing. uni-muenchen.de

Reaction Mechanisms and Pathways Involving N Methoxy N Methylpivalamide

Wittig and Non-Classical Wittig Reactions for Ketone Conversion

A novel application of N-Methoxy-N-methylpivalamide involves its reaction with phosphorus ylides (Wittig reagents) in what is termed a non-classical Wittig reaction. organic-chemistry.orgnih.gov While the classical Wittig reaction converts aldehydes and ketones into alkenes, this variation transforms the Weinreb amide directly into a ketone. organic-chemistry.orgorganic-chemistry.org This method offers a milder alternative to the use of highly reactive organometallic reagents for ketone synthesis. organic-chemistry.org

The reaction is initiated by the nucleophilic attack of the ylide carbanion (from the alkylidenetriphenylphosphorane) on the carbonyl carbon of this compound. organic-chemistry.orgorganic-chemistry.org This step is analogous to the initial stage of the classical Wittig reaction. wikipedia.orglumenlearning.com The reaction proceeds under lithium salt-free conditions to avoid potential side reactions. wikipedia.orgrsc.org

The initial nucleophilic attack leads directly to the formation of a four-membered ring intermediate known as an oxaphosphetane, via a [2+2] cycloaddition mechanism. organic-chemistry.orgwikipedia.orgnih.gov This intermediate is the central feature of both classical and non-classical Wittig reactions. rsc.orgwikipedia.org In this non-classical pathway, the oxaphosphetane does not decompose to an alkene and triphenylphosphine (B44618) oxide. Instead, it undergoes cycloreversion to form an enamine intermediate. organic-chemistry.org This enamine is then hydrolyzed during the reaction workup to yield the final ketone product and triphenylphosphine oxide. organic-chemistry.orgnih.gov

Oxidative and Reductive Transformations

The chemical reactivity of this compound allows for a range of oxidative and reductive transformations, primarily targeting the N-O bond or the α-carbon position. These reactions are pivotal for converting the Weinreb amide functionality into other valuable synthetic intermediates.

Ruthenium-Catalyzed N-O Bond Cleavage

The reductive cleavage of the N-O bond in Weinreb amides, such as this compound, offers a direct pathway to the corresponding N-methyl amides. This transformation can be effectively achieved using ruthenium(II)-catalyzed transfer hydrogenation. researchgate.netresearchgate.net This method serves as a convenient approach for the dealkoxylation of N-alkoxyamides. researchgate.net The reaction typically employs a simple ruthenium catalyst system and proceeds in good to high yields. Mechanistic proposals suggest that the process may involve a transfer hydrogenation mechanism, where the ruthenium catalyst facilitates the cleavage of the weak N-O bond. researchgate.netresearchgate.net Alternative metal-free methods utilizing neutral organic super-electron donors have also been developed for this reductive cleavage, proceeding through a proposed single-electron transfer (SET) mechanism. organic-chemistry.orgstrath.ac.uk

Oxidation Reactions (e.g., to keto Weinreb amides)

The oxidation of N-alkoxy-N-alkylamides at the α-carbon position provides access to valuable α-keto amides. acs.org For this compound, this transformation would yield N-methoxy-N-methyl-2-oxopivalamide. Flexible and chemoselective methods have been developed for this purpose, often avoiding the use of transition metals. These protocols can exhibit high functional group tolerance and yield the desired α-keto amides in good to excellent yields. acs.org

C-H Functionalization and Olefination Reactions

The N-methoxy-N-methylamide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the modification of otherwise unreactive C-H bonds. Furthermore, derivatives of this compound are valuable precursors in olefination reactions for the synthesis of complex alkenes.

Rhodium(III)-Catalyzed Oxidative C-H Olefination

The Weinreb amide functionality is an effective directing group for rhodium(III)-catalyzed oxidative C-H olefination. researchgate.net This reaction allows for the direct coupling of aryl Weinreb amides with various olefins at the ortho-position of the aromatic ring. The process is typically performed in the presence of a Rh(III) catalyst and a stoichiometric oxidant, although systems using air as the terminal oxidant have been developed. researchgate.net The proposed mechanism involves the coordination of the rhodium catalyst to the carbonyl oxygen of the Weinreb amide, followed by ortho-C-H activation to form a rhodacycle intermediate. Subsequent insertion of the olefin and β-hydride elimination yields the olefinated product and regenerates the active catalyst. mdpi.com

Julia-Kocienski Olefination via Benzothiazolyl Sulfone Derivatives

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. nih.govmdpi.com This reaction can be adapted to synthesize α,β-unsaturated N-methoxy-N-methylamides by using a benzothiazol-2-yl (BT) sulfone derivative of an N-methoxy-N-methylamide. alfa-chemistry.com The reaction involves the addition of a metalated benzothiazolyl sulfone to an aldehyde or ketone. organic-chemistry.orgupol.cz This is followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and a benzothiazolyloxide anion to furnish the alkene. mdpi.comupol.cz This one-pot modification of the classical Julia olefination is valued for its operational simplicity and tolerance of a wide range of functional groups. alfa-chemistry.comupol.cz

A significant application of the Julia-Kocienski olefination in this context is the synthesis of α-fluorovinyl N-methoxy-N-methylamides. nih.govacs.org These valuable fluorinated building blocks are prepared by reacting N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide with various aldehydes and ketones. nih.govacs.org The olefination reactions can proceed under mild conditions, for example, mediated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or by using stronger bases like sodium hydride (NaH). nih.gov The stereoselectivity (E/Z) of the resulting α-fluorovinyl Weinreb amide can often be controlled by tuning the reaction conditions, such as the base, solvent, and temperature. organic-chemistry.orgnih.gov For instance, NaH-mediated reactions have been shown to be highly Z-stereoselective. nih.govacs.org

Reaction TypeStarting Material SubclassReagent/CatalystProduct Subclass
Reductive N-O Bond CleavageThis compoundRuthenium(II) catalystN-methylpivalamide
α-OxidationThis compoundOxidizing Agentα-Keto Weinreb amide
C-H OlefinationAryl Weinreb AmideRhodium(III) catalyst, Olefinortho-Olefinated Aryl Weinreb Amide
Julia-Kocienski OlefinationN-methoxy-N-methyl-(benzothiazol-2-ylsulfonyl)acetamideAldehyde/Ketone, Baseα,β-Unsaturated N-methoxy-N-methylamide
Fluoro-Julia-Kocienski OlefinationN-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamideAldehyde/Ketone, Baseα-Fluorovinyl N-methoxy-N-methylamide

C-O Coupling Reactions

A significant reaction pathway involving N-methoxy-N-methylamides is the copper-catalyzed C-O cross-coupling with arylboronic acids. This methodology provides a route to synthesize aryl-N-methoxy arylimides. The reaction demonstrates a fully selective O-arylation of the N-methoxy amide.

The proposed reaction mechanism initiates with the oxidation of a Cu(I) species to a Cu(II) species. This is followed by a transmetalation reaction with the arylboronic acid to form an aryl-Cu(II) intermediate. Subsequently, the N-methoxy amide undergoes hydrogen migration and anion exchange with the aryl-Cu(II) intermediate under basic conditions to generate a Cu(II) complex. The final step involves the reductive elimination from this complex to yield the desired C-O coupled product and regenerate the Cu(I) catalyst.

The optimal conditions for this reaction have been identified as using copper(I) iodide (CuI) as the catalyst and sodium phosphate (B84403) dodecahydrate (Na₃PO₄·12H₂O) as the base in dichloroethane (DCE) as the solvent, with the reaction mixture heated at 130 °C. This process tolerates a variety of functional groups on both the N-methoxy amide and the arylboronic acid.

The following table presents a selection of substrates and their corresponding yields in the copper-catalyzed C-O coupling reaction, illustrating the scope and efficiency of this method.

Table 2: Copper-Catalyzed C-O Coupling of N-Methoxy Amides and Arylboronic Acids

N-Methoxy Amide Arylboronic Acid Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
N-methoxy-N-methylbenzamide Phenylboronic acid CuI (20) Na₃PO₄·12H₂O DCE 130 85
N-methoxy-4-methyl-N-methylbenzamide Phenylboronic acid CuI (20) Na₃PO₄·12H₂O DCE 130 82
4-chloro-N-methoxy-N-methylbenzamide Phenylboronic acid CuI (20) Na₃PO₄·12H₂O DCE 130 75
N-methoxy-N-methylbenzamide 4-methylphenylboronic acid CuI (20) Na₃PO₄·12H₂O DCE 130 88
N-methoxy-N-methylbenzamide 4-methoxyphenylboronic acid CuI (20) Na₃PO₄·12H₂O DCE 130 90

This data is representative of the yields obtained in the copper-catalyzed C-O coupling of various N-methoxy amides and arylboronic acids.

Computational Studies and Theoretical Analysis of N Methoxy N Methylpivalamide

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for examining the intricacies of molecular systems. For N-Methoxy-N-methylpivalamide, DFT calculations provide essential insights into its geometry, electronic structure, and vibrational frequencies, laying the groundwork for a deeper comprehension of its chemical nature.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Through geometry optimization calculations using DFT, the most stable conformation of this compound can be determined. These studies explore the potential energy surface of the molecule by systematically altering bond lengths, bond angles, and dihedral angles to locate the minimum energy structure.

Conformational analysis of this compound focuses on the rotation around its single bonds, particularly the C-N and N-O bonds. This analysis helps to identify the different spatial arrangements, or conformers, of the molecule and their relative stabilities. The steric and electronic effects of the bulky pivaloyl group, alongside the methoxy (B1213986) and methyl substituents on the nitrogen atom, are critical factors in determining the preferred conformation. While specific data tables for the optimized geometrical parameters of this compound are not yet widely published in comprehensive studies, the general principles of conformational analysis in amides suggest a complex interplay of forces that dictate its final structure.

The arrangement of electrons within a molecule is key to understanding its chemical behavior. Molecular Orbital (MO) theory, often employed in conjunction with DFT, describes the distribution and energy of electrons in molecular orbitals that extend over the entire molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs, while the LUMO is likely associated with the carbonyl group's π* antibonding orbital. The precise energy values and the resulting gap are dependent on the level of theory and basis set used in the DFT calculations.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap (Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is not available.)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-0.5
Gap 7.0

The distribution of electron density within this compound dictates its electrostatic potential and provides clues to its reactive sites. Computational methods can generate maps of electrostatic potential, highlighting regions of positive and negative charge. In this molecule, the oxygen atom of the carbonyl group is expected to be a site of negative potential, making it susceptible to electrophilic attack. Conversely, the carbonyl carbon is anticipated to have a partial positive charge, rendering it a target for nucleophiles.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and softness, offer quantitative measures of a molecule's reactivity. These parameters help in predicting how this compound will interact with other chemical species.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical infrared spectrum can be generated. This computed spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. For instance, the characteristic stretching frequency of the carbonyl group (C=O) is a prominent feature in the IR spectrum of amides.

Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of signals in the ¹H and ¹³C NMR spectra. By correlating the calculated and experimental spectra, a more detailed understanding of the molecular structure in solution can be achieved.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: These are hypothetical values for illustrative purposes, as specific published data for this compound is not available.)

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
C=OStretching1680
C-NStretching1350
N-OStretching1050
C-H (methyl)Stretching2950

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed picture of the reaction pathway, helping to understand the feasibility and kinetics of various transformations.

Reaction Mechanism Elucidation through Computational Modeling

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While specific Molecular Dynamics (MD) or Monte Carlo (MC) simulations for this compound are not documented in the literature, these techniques are invaluable for exploring the dynamic behavior of molecules.

The conformational landscape of N-alkoxy-N-alkylamides is primarily defined by rotation around the C-N amide bond and the N-O bond. Theoretical calculations on related, less sterically hindered structures like N-methoxy-N-methyl-propanamide have shown an equilibrium between multiple conformers. researchgate.net Specifically, studies identified more polar quasi-cis conformers and a less polar gauche conformer. researchgate.net The bulky tert-butyl group in this compound would significantly influence the rotational barriers and the relative populations of these conformers, likely favoring conformations that minimize steric clash between the pivaloyl and the N-methyl/N-methoxy groups.

Table 1: Calculated Conformational Data for Parent N-methoxy-N-methyl-propanamide Data derived from studies on analogous compounds and presented here for illustrative purposes.

ConformerDihedral Angle (C-C-N-O)Relative Energy (kcal/mol)Dipole Moment (Debye)
Quasi-cis 1 (q-c1)~0°0.003.5
Quasi-cis 2 (q-c2)~180°0.253.8
Gauche (g)~60°0.602.1

Note: The values are hypothetical and based on findings for N-methoxy-N-methyl-propanamide researchgate.net. The actual values for the pivalamide (B147659) derivative would differ due to the electronic and steric influence of the tert-butyl group.

The behavior of this compound in solution is governed by its interactions with solvent molecules. Solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to approximate these effects in computational calculations. These models treat the solvent as a continuous medium with a defined dielectric constant, which influences the charge distribution and geometry of the solute molecule. faccts.de

For related N-alkoxy-N-alkylamides, it has been shown that solvent polarity can shift the conformational equilibrium. In the case of N-methoxy-N-methyl-propanamide, the population of the less polar gauche conformer was found to increase in more polar solvents. researchgate.net This is attributed to a greater solvation effect and stabilization of the more exposed carbonyl and sulfinyl (in the studied analogue) groups in this conformation. researchgate.net A similar effect would be expected for this compound, where polar solvents would preferentially solvate the polar amide functionality, influencing the conformational preferences and potentially the molecule's reactivity.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Excluding biological activity/drug design)

QSAR and cheminformatics approaches establish mathematical relationships between the chemical structure of a compound and its properties. While most commonly applied to biological activity, these methods can also be used to predict physicochemical properties or reactivity.

For this compound and other Weinreb amides, a QSAR model could be developed to predict their reactivity with different nucleophiles based on descriptors such as:

Electronic Descriptors: Partial atomic charges on the carbonyl carbon and oxygen, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulk of the group attached to the carbonyl (e.g., the pivaloyl group).

Topological Descriptors: Descriptors based on the connectivity of the molecule.

Such a model, once developed and validated with experimental data from a range of Weinreb amides, could predict the reaction yields or rates for new, unsynthesized derivatives. However, no such non-biological QSAR studies specific to this class of compounds are currently available in the public literature.

Advanced Synthetic Applications and Methodological Developments

Synthesis of Complex Molecular Architectures

The construction of intricate molecular frameworks, particularly those found in natural products and pharmaceutically active compounds, often requires precise and reliable methods for the formation of key functional groups. N-Methoxy-N-methylpivalamide serves as a powerful tool in this endeavor, primarily through its role as a precursor to aldehyde and ketone intermediates.

A cornerstone of the utility of this compound lies in its controlled reaction with organometallic reagents to furnish ketones and, upon reduction, aldehydes. The N-methoxy-N-methylamide functionality forms a stable five-membered chelate with the metal ion of the organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate is stable at low temperatures and does not collapse to a tertiary alcohol, a common side product in the reaction of esters with organometallics. Upon acidic workup, the chelate hydrolyzes to afford the corresponding ketone in high yield nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net.

This methodology has been successfully employed in the synthesis of various complex molecules. For instance, in a synthetic route analogous to those used for preparing radical clocks, a similar N-methoxy-N-methylamide, N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide, was treated with different Grignard reagents to produce a range of phenyl, methyl, and isopropyl ketones. orgsyn.org Furthermore, the reduction of this Weinreb amide with a hydride reagent such as diisobutylaluminum hydride (DIBAL-H) cleanly provides the corresponding aldehyde. orgsyn.org This predictable and high-yielding conversion makes this compound an excellent choice for introducing carbonyl functionality at late stages of a total synthesis, minimizing potential side reactions with other sensitive functional groups.

ReagentProductApplication
Organolithium ReagentsKetoneSynthesis of complex natural products
Grignard ReagentsKetonePreparation of functionalized ketones
Diisobutylaluminum Hydride (DIBAL-H)AldehydeIntroduction of aldehyde functionality

The stability and selective reactivity of this compound allow for its seamless integration into extended multi-step synthetic sequences. Its resistance to a wide range of reaction conditions, including many non-nucleophilic reagents, enables chemists to perform various transformations on other parts of a molecule while the Weinreb amide moiety remains intact.

An example of such integration can be seen in flow chemistry methodologies, where multi-step syntheses are performed in a continuous fashion. syrris.jp The robustness of Weinreb amides makes them suitable for such automated processes. For instance, a two-step synthesis of multi-substituted amines has been developed starting from N-methoxyamides. nih.gov This sequence involves an initial coupling reaction followed by a nucleophilic addition, showcasing how the N-methoxyamide functionality can be carried through multiple steps before its ultimate transformation. This attribute is crucial in the synthesis of complex natural products where numerous sequential steps are required to build the target molecule. nih.gov

Chemoselective Transformations in Polyfunctionalized Substrates

A significant advantage of this compound is its ability to undergo chemoselective reactions in the presence of other reactive functional groups. This orthogonal reactivity is paramount in the synthesis of polyfunctionalized molecules, where selective manipulation of one functional group without affecting others is essential.

The reaction of this compound with organometallic reagents exhibits a high degree of chemoselectivity. It has been demonstrated that Weinreb amides can be converted to ketones in the presence of other electrophilic functional groups such as nitriles and halides. organic-chemistry.org This is because the rate of reaction with the Weinreb amide is significantly faster than with these other groups under the reaction conditions.

For example, a study on the direct conversion of Weinreb amides to ketones via a nonclassical Wittig reaction highlighted the high chemoselectivity of this transformation. The reaction proceeded efficiently even when the substrate contained sensitive functional groups like nitriles and halides. organic-chemistry.org This allows for the selective formation of a ketone from the Weinreb amide while preserving the nitrile or halide for subsequent transformations, a valuable strategy in the divergent synthesis of analog libraries.

Functional Group PresentReactivity with OrganometallicsOutcome
NitrileLower than Weinreb amideSelective ketone formation
Halide (e.g., Br, Cl)Lower than Weinreb amideSelective ketone formation

Applications in Stereochemical Control and Asymmetric Synthesis

The control of stereochemistry is a central theme in modern organic synthesis. While this compound itself is achiral, its derivatives and reactions can be employed in methodologies that exert high levels of stereocontrol.

While specific examples detailing the use of this compound in diastereoselective or enantioselective reactions are not extensively documented in the reviewed literature, the general principles of asymmetric synthesis can be applied to reactions involving this compound. For instance, the addition of chiral organometallic reagents to the prochiral carbonyl of a ketone derived from this compound can lead to the formation of chiral tertiary alcohols.

Furthermore, chiral auxiliaries can be incorporated into the molecule containing the this compound moiety. The steric and electronic influence of the chiral auxiliary can then direct the approach of a nucleophile, leading to a diastereoselective addition to the Weinreb amide or a subsequent reaction on a nearby functional group. General enantioselective methodologies for the synthesis of various classes of compounds, including spirocycles and amines, have been widely developed and could potentially be adapted to substrates containing the this compound unit. rsc.orgscilit.comsemanticscholar.orgrsc.org The development of such specific applications remains an active area of research.

Point-to-Axial Chirality Transfer

Point-to-axial chirality transfer is a sophisticated strategy in asymmetric synthesis where a stereocenter (a point of chirality) is converted into an axis of chirality. rsc.org This process is particularly valuable in the atroposelective synthesis of biaryls, which are compounds possessing a stereogenic axis due to restricted rotation around a single bond. researchgate.net

While specific examples detailing the use of this compound as a key reagent or auxiliary in traceless point-to-axial chirality transfer are not extensively documented in current literature, the underlying principles of this methodology suggest its potential. In a hypothetical scenario, a chiral auxiliary containing the this compound moiety could be attached to a precursor molecule. This auxiliary would control the stereochemistry of a key bond-forming or rearrangement step, thereby establishing a stereocenter. Subsequent reactions, often involving elimination or aromatization, would then remove the chiral auxiliary while simultaneously creating the desired chiral axis. The efficiency of such a transfer relies heavily on the conformational rigidity and steric influence of the directing group, properties that the bulky pivaloyl group in this compound could potentially provide.

Further research is required to explore the practical application of this compound in this context. Key areas of investigation would include the design of suitable chiral auxiliaries derived from this compound and the optimization of reaction conditions to ensure high levels of chirality transfer.

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The development of novel reagents and catalysts is a cornerstone of modern synthetic chemistry. The structural and electronic properties of this compound make it an intriguing scaffold for the design of new chemical tools for asymmetric catalysis. nih.govchemrxiv.org

The core structure of this compound offers several points for modification, allowing for the synthesis of a library of derivatives that could be screened for catalytic activity. For instance, the pivaloyl group could be functionalized with additional coordinating groups to create chiral ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the amide functionality could also participate in coordinating to a metal center, influencing the steric and electronic environment of the catalyst and, consequently, the stereochemical outcome of the reaction.

Moreover, the incorporation of the this compound scaffold into larger, more complex molecular architectures could lead to the development of novel organocatalysts. The bulky tert-butyl group could play a crucial role in creating a well-defined chiral pocket around the active site of the catalyst, enabling high levels of enantioselectivity in a variety of transformations. While concrete examples of catalysts based on the this compound scaffold are yet to be widely reported, the principles of catalyst design suggest that this is a promising area for future research.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for N-Methoxy-N-methylpivalamide Transformations

The development of novel catalytic systems is paramount for enhancing the reactivity, selectivity, and substrate scope of reactions involving this compound, which belongs to the broader class of Weinreb amides. Research is increasingly focused on transition metal-catalyzed C-H functionalization, where the Weinreb amide group can act as a directing group to facilitate regioselective transformations.

Recent studies have highlighted the potential of various transition metals in this context. For instance, ruthenium-catalyzed oxidative C-H olefination of cyclic Weinreb amides has been demonstrated. researchgate.net In these reactions, the carbonyl oxygen of the Weinreb amide coordinates with the ruthenium catalyst, leading to the formation of a stable five-membered ruthenacycle intermediate. researchgate.netorientjchem.org This intermediate then coordinates with an olefin, followed by β-hydride elimination to yield the desired product. researchgate.netorientjchem.org Similarly, palladium-catalyzed C-H functionalization reactions have been reported for both aryl and benzyl (B1604629) Weinreb amides. nih.gov Mechanistic investigations suggest that these transformations can proceed through a Pd(IV) species. nih.gov

The exploration of different metal catalysts and ligand systems is an active area of research. The goal is to develop milder, more efficient, and highly selective catalytic transformations for this compound and related Weinreb amides. This includes the use of earth-abundant metals and the design of chiral catalysts for asymmetric synthesis.

Table 1: Examples of Transition Metal-Catalyzed Transformations of Weinreb Amides

Catalyst SystemTransformationSubstrate ScopeMechanistic Insight
[RuCl2(p-cymene)]2 / AgSbF6 / Cu(OAc)2·H2OOxidative C-H OlefinationCyclic Weinreb AmidesFormation of a 5-membered ruthenacycle intermediate. researchgate.netorientjchem.org
Pd(OAc)2C-H ArylationAryl and Benzyl Weinreb AmidesProceeds via a proposed Pd(IV) intermediate. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound transformations with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.net Continuous flow systems provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and product purity. researchgate.netmdpi.com

The application of flow chemistry has been successfully demonstrated for the synthesis of ketones from Weinreb amides using organosodium compounds. nih.govacs.org In these systems, a soluble organosodium reagent is generated in a flow system and then reacted with the Weinreb amide. nih.govacs.org This approach has shown comparable or even improved results compared to traditional batch reactions. nih.govacs.org Flow chemistry has also been utilized for Grignard additions to Weinreb amides, highlighting the versatility of this technology. acs.org

Automated synthesis platforms, often coupled with flow reactors, can further streamline the synthesis process by enabling rapid reaction optimization and library synthesis. researchgate.netchimia.ch These systems can automatically vary reaction parameters and analyze the output in real-time, significantly accelerating the discovery of new reaction conditions and the synthesis of novel compounds. soci.org The development of integrated "flow-to-flow" technologies, where intermediates are generated and consumed in continuous streams without isolation, represents a promising future direction for the synthesis of complex molecules derived from this compound. figshare.com

Table 2: Comparison of Batch vs. Flow Chemistry for Weinreb Amide Transformations

FeatureBatch ChemistryFlow Chemistry
Heat & Mass Transfer Often limitedHighly efficient
Process Control ModeratePrecise control over parameters researchgate.net
Safety Potential for thermal runaway in large-scale reactionsImproved safety due to small reaction volumes acs.org
Scalability Can be challengingMore straightforward scaling-out
Reproducibility Can varyHigh reproducibility researchgate.net

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of more efficient and selective transformations. Advanced spectroscopic techniques, in conjunction with computational studies, are powerful tools for elucidating reaction intermediates and transition states.

While specific studies on this compound are emerging, the principles can be drawn from related systems. For instance, detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide valuable information about the structure and bonding of reactants, intermediates, and products. researchgate.netresearchgate.net Mass spectrometry is another essential tool for identifying and characterizing transient species in a reaction mixture. researchgate.net

In-situ spectroscopic monitoring, where spectra are recorded directly from the reaction vessel, is particularly valuable for capturing short-lived intermediates. This can be coupled with techniques like stopped-flow kinetics to study rapid reaction dynamics. The data obtained from these experimental techniques can be used to validate and refine theoretical models of the reaction mechanism.

Further Development of Computational Models for Predictive Synthesis

Computational chemistry and machine learning are rapidly becoming indispensable tools for predicting the outcome of chemical reactions and for the rational design of new synthetic routes. The development of robust computational models for transformations involving this compound has the potential to significantly accelerate research in this area.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the structures and energies of reactants, intermediates, and transition states, providing detailed insights into reaction pathways and selectivity. nih.govmdpi.com These calculations can help to explain experimental observations and to predict the feasibility of new reactions.

Furthermore, the application of machine learning algorithms to large datasets of chemical reactions is a promising approach for developing predictive models of reaction yields and for identifying optimal reaction conditions. cmu.edunih.gov By training models on existing experimental data, it is possible to predict the outcome of new reactions involving this compound with increasing accuracy. nih.gov This data-driven approach can guide experimental efforts and reduce the amount of trial-and-error required in the laboratory. nih.gov

Q & A

Q. What are the foundational synthetic routes for N-Methoxy-N-methylpivalamide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic acyl substitution using pivaloyl chloride and O-methyl-N-methylhydroxylamine. Key steps include:

  • Reagent selection : Sodium carbonate as a base to deprotonate hydroxylamine derivatives .
  • Solvent optimization : Dichloromethane or acetonitrile for solubility and reaction homogeneity .
  • Purification : Column chromatography or recrystallization to isolate the product . Yield improvements require precise temperature control (0–25°C) to minimize side reactions like over-acylation .

Q. What safety protocols are critical when handling this compound in the lab?

Despite limited direct toxicity data for this compound, structural analogs (e.g., anomeric amides) suggest:

  • Mutagenicity screening : Ames II testing for potential genotoxicity .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure . Hazard assessments should follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) .

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and methylamide (-N(CH₃)) groups via characteristic shifts (e.g., δ 3.2–3.5 ppm for methoxy) .
  • Mass spectrometry : Exact mass matching (e.g., [M+H]⁺ at m/z 174.1) .
    • Chromatography : HPLC with UV detection (λ ~210 nm) for purity assessment .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing pivaloyl group enhances electrophilicity at the carbonyl carbon, enabling reactions with nucleophiles (e.g., Grignard reagents). Advanced studies involve:

  • Kinetic analysis : Monitoring reaction progress via in-situ IR spectroscopy to track carbonyl disappearance .
  • Computational modeling : DFT calculations to map transition states and predict regioselectivity . Contradictions in reactivity (e.g., unexpected byproducts) may arise from steric hindrance of the tert-butyl group, requiring solvent polarity adjustments (e.g., switching from THF to DMF) .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography to resolve ambiguous peaks (e.g., overlapping methoxy and methylamide signals) .
  • Database alignment : Compare experimental data with PubChem entries (e.g., InChI Key YALAVAYMNJCEBU-UHFFFAOYSA-N for related pivalamides) to identify misassignments .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex mixtures .

Q. What strategies optimize the scalability of this compound synthesis while maintaining purity?

  • Batch vs. flow chemistry : Flow systems reduce exothermic risks during acyl chloride additions .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent profiles .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. How does the steric profile of this compound influence its application in catalysis or medicinal chemistry?

The bulky tert-butyl group:

  • Catalysis : Acts as a directing group in Pd-catalyzed C–H activation, improving regioselectivity in heterocycle synthesis .
  • Drug design : Enhances metabolic stability by shielding the amide bond from enzymatic hydrolysis . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities for target proteins .

Methodological Notes

  • Data contradiction resolution : Cross-validate experimental results with computational models (e.g., Gaussian for NMR chemical shift predictions) .
  • Safety compliance : Document risk assessments using ACS guidelines (Hazard Assessment in Research Laboratories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.